![molecular formula C9H14F2O4 B1321868 Diethyl 2,2-difluoropentanedioate CAS No. 428-97-7](/img/structure/B1321868.png)
Diethyl 2,2-difluoropentanedioate
Overview
Description
Diethyl 2,2-difluoropentanedioate is a chemical compound with the CAS Number: 428-97-7. It has a molecular weight of 224.2 and its IUPAC name is diethyl 2,2-difluoropentanedioate .
Molecular Structure Analysis
The InChI code for Diethyl 2,2-difluoropentanedioate is1S/C9H14F2O4/c1-3-14-7(12)5-6-9(10,11)8(13)15-4-2/h3-6H2,1-2H3
. This indicates the molecular structure of the compound.
Scientific Research Applications
Organic Synthesis
Diethyl 2,2-difluoropentanedioate is a type of ester, which are commonly used in organic synthesis . They can participate in various reactions such as esterification, transesterification, and Claisen condensation, among others.
Fluorinated Building Blocks
This compound is a fluorinated building block . Fluorinated compounds are often used in the pharmaceutical industry due to their unique properties, such as increased stability and ability to modify the biological activity of drug molecules.
Aliphatic Chain Hydrocarbons
As an aliphatic compound, Diethyl 2,2-difluoropentanedioate could be used in the study of aliphatic chain hydrocarbons . These compounds are often used in the production of lubricants, solvents, and fuels.
Life Science Research
Given its chemical properties, Diethyl 2,2-difluoropentanedioate could potentially be used in life science research . However, the specific applications in this field would require further research.
Analytical Chemistry
Diethyl 2,2-difluoropentanedioate could potentially be used in analytical chemistry, particularly in chromatography and mass spectrometry . These techniques are often used to separate, identify, and quantify compounds in a mixture.
Safety and Hazards
properties
IUPAC Name |
diethyl 2,2-difluoropentanedioate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14F2O4/c1-3-14-7(12)5-6-9(10,11)8(13)15-4-2/h3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVPKMLFMDHSTKJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(C(=O)OCC)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14F2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00607391 | |
Record name | Diethyl 2,2-difluoropentanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00607391 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl 2,2-difluoropentanedioate | |
CAS RN |
428-97-7 | |
Record name | Diethyl 2,2-difluoropentanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00607391 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods III
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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